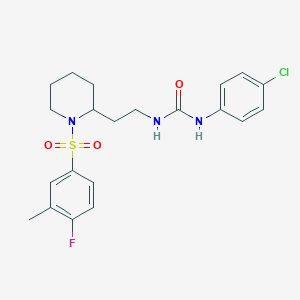
1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H25ClFN3O3S and its molecular weight is 453.96. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Modulation of Receptors
One study highlighted the role of selective agonists and antagonists in modulating 5-HT2C receptors, which can elicit physiological responses such as penile erections in rats. This research underscores the utility of chemical compounds in dissecting the complex signaling pathways associated with serotonin receptors, providing insights into the mechanism of action and potential therapeutic targets for conditions influenced by these receptors (Millan et al., 1997).
Chemical Synthesis and Optimization
Another study focused on the synthesis of 4-(4-Chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one under ultrasonic irradiation, exploring the optimal conditions for its production. This research contributes to the field of organic synthesis by identifying efficient methods for producing heterocyclic compounds, which are crucial in drug development and other applications (Jing Xiao-hui, 2006).
Advancements in Carbohydrate Chemistry
The design, synthesis, and evaluation of a new protecting group for hydroxyl groups in carbohydrate chemistry were detailed in another study. This work demonstrates the application of chemical innovation to protect and deprotect sensitive functional groups during the synthesis of complex molecules, highlighting the importance of such methodologies in synthesizing biologically active compounds (Spjut et al., 2010).
Synthesis and Biological Activity of Derivatives
Research on the synthesis of new urea, thiourea, sulfonamide, and carbamate derivatives of imatinib intermediate presents a comprehensive approach to creating molecules with potential biological activities. This study emphasizes the broad applicability of such derivatives in medicinal chemistry, showcasing the process from synthesis to characterization and potential applications (Chandrasekhar et al., 2018).
Molecular Devices and Cyclodextrin Complexation
Investigations into the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices offer insights into the intersection of chemistry and materials science. This research explores how chemical compounds can be engineered to form complex structures with potential applications in nanotechnology and materials science (Lock et al., 2004).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3S/c1-15-14-19(9-10-20(15)23)30(28,29)26-13-3-2-4-18(26)11-12-24-21(27)25-17-7-5-16(22)6-8-17/h5-10,14,18H,2-4,11-13H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRJJKSAPQBBDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

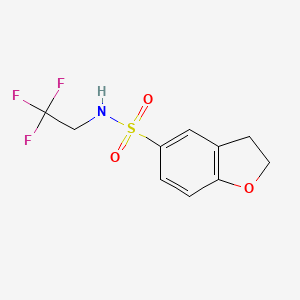
![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)

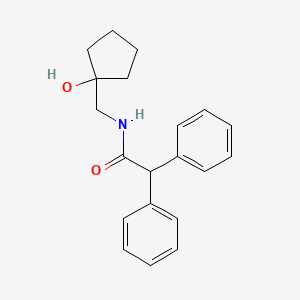
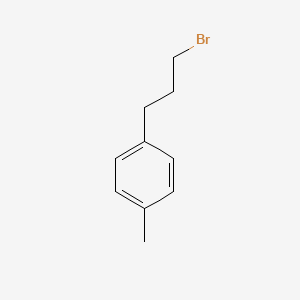
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2618221.png)
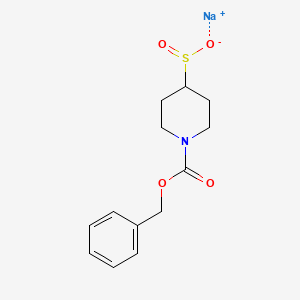
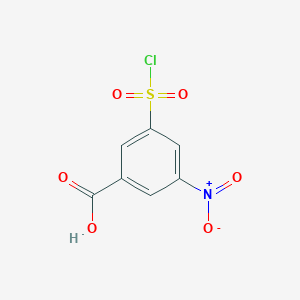
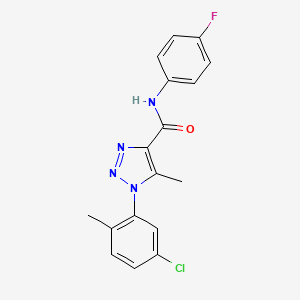
![Ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)

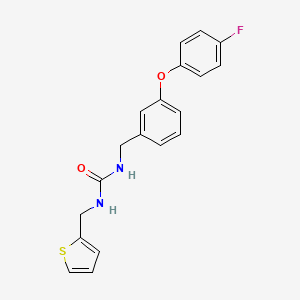
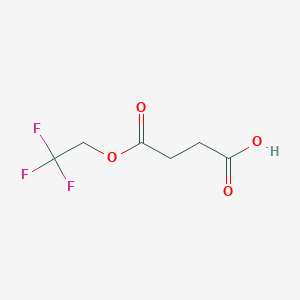
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2618231.png)